6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride PD 166285 is a tyrosine kinase inhibitor. It inhibits Src, FGFR1, EGFR, and PDGFRβ (IC50s = 8.4, 39.3, 87.5, and 98.3 nM, respectively), as well as WEE1 (IC50 = 24 nM). PD 166285 inhibits PDGF- or EGF-induced receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively, and bFGF-induced tyrosine phosphorylation in Sf9 cells (IC50s = 6.5, 1,600, and 97.3 nM, respectively). It also inhibits chemotaxis and growth of, as well as adhesion to vitronectin by, VSMCs (IC50s = 80-120 nM). PD 166285 inhibits radiation-induced cell cycle arrest at the G2/M phase and enhances radiation-induced cell death in HT-29 cells. In vivo, PD 166285 (1, 5, and 10 mg/kg) inhibits angiogenesis and induces tumor regression in a 16c murine mammary carcinoma model when administered in combination with photodynamic therapy (PDT).
A broad-spectrum receptor tyrosine kinase (RTK) inhibitor
PD-166285 is a potent and broadly active protein tyrosine kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 212391-63-4
VCID: VC0538810
InChI: InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
SMILES: CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Molecular Formula: C26H29Cl4N5O2
Molecular Weight: 585.3 g/mol

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

CAS No.: 212391-63-4

Cat. No.: VC0538810

Molecular Formula: C26H29Cl4N5O2

Molecular Weight: 585.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride - 212391-63-4

Specification

CAS No. 212391-63-4
Molecular Formula C26H29Cl4N5O2
Molecular Weight 585.3 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Standard InChI InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
Standard InChI Key NADLBPWBFGTESN-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

PD 166285 dihydrochloride belongs to the pyrido[2,3-d]pyrimidin-7-one family, characterized by a fused bicyclic core structure. The compound’s molecular formula is C₂₆H₂₉Cl₄N₅O₂, with a molecular weight of 585.35 g/mol . Key structural features include:

  • A 2,6-dichlorophenyl group at the 6-position, enhancing hydrophobic interactions with kinase ATP-binding pockets.

  • A 4-[2-(diethylamino)ethoxy]anilino substituent at the 2-position, contributing to solubility and selectivity.

  • A methyl group at the 8-position, stabilizing the pyrido-pyrimidine core .

The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo applications. Computational analyses indicate 9 rotatable bonds and 3 hydrogen bond donors, aligning with Lipinski’s rule of five except for a molecular weight exceeding 500 Da .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight585.35 g/mol
LogP (Partition Coeff.)Not Available
Rotatable Bonds9
Hydrogen Bond Donors3
SolubilitySoluble in DMSO

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of PD 166285 dihydrochloride involves sequential modifications to the pyrido[2,3-d]pyrimidin-7-one scaffold. Early SAR studies highlighted the importance of 3- and 4-position substitutions on the phenylamino moiety for optimizing kinase affinity and selectivity . For instance:

  • Introduction of the 2,6-dichlorophenyl group at the 6-position increased hydrophobic interactions with Src’s ATP-binding site, reducing IC₅₀ values to single-digit nanomolar ranges .

  • The diethylaminoethoxy side chain at the 4-anilino position improved solubility and conferred selectivity toward FGFR1 over related kinases .

Table 2: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Biological SystemSource
Src8.4 ± 2.3Recombinant
FGFR139.3 ± 2.8Recombinant
PDGFRβ98.3 ± 7.9Recombinant
Wee15,000*Tumor cell lines

*Reported in micromolar range for Wee1 .

Pharmacological Profile

Kinase Inhibition and Selectivity

PD 166285 dihydrochloride acts as a competitive ATP-binding site inhibitor, blocking autophosphorylation of receptor tyrosine kinases (RTKs) and downstream signaling . In vascular smooth muscle cells (VSMCs), it inhibited PDGF-stimulated receptor autophosphorylation at 6.5 nM, persisting for up to 4 days post-washout . Cross-reactivity studies revealed moderate inhibition of mitogen-activated protein kinase (MAPK; IC₅₀ = 5 μM) and protein kinase C (PKC; IC₅₀ = 22.7 μM), underscoring its specificity for tyrosine kinases .

Cellular and Biological Effects

  • Antiproliferative Activity: PD 166285 dihydrochloride suppressed serum-stimulated VSMC proliferation with an IC₅₀ of 80–120 nM .

  • Anti-Migratory Effects: The compound inhibited PDGF-directed chemotaxis at nanomolar concentrations, implicating its role in halting metastasis .

  • Matrix Metalloproteinase (MMP) Modulation: It selectively inhibited phorbol ester-induced MMP-9 production in VSMCs, a key mediator of extracellular matrix remodeling .

Mechanisms of Action in Disease Contexts

Anti-Angiogenic Effects

By targeting FGFR1 and PDGFRβ, PD 166285 dihydrochloride disrupted endothelial cell proliferation and capillary formation. In Matrigel assays, it inhibited microcapillary tube formation at 10 nM, while in vivo murine models showed dose-dependent suppression of angiogenesis at 1–25 mg/kg .

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